molecular formula C7H2F2N2O2 B8119943 2,3-Difluoro-4-nitrobenzonitrile

2,3-Difluoro-4-nitrobenzonitrile

Cat. No.: B8119943
M. Wt: 184.10 g/mol
InChI Key: DDLKRJIMXDYNMN-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-nitrobenzonitrile is a fluorinated aromatic compound characterized by a nitrile group (-CN), two fluorine atoms at the 2- and 3-positions, and a nitro group (-NO₂) at the 4-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing nitro and nitrile groups enhance reactivity toward nucleophilic substitution and metal-catalyzed cross-coupling reactions, while fluorine atoms improve metabolic stability and lipophilicity in derived molecules .

Properties

IUPAC Name

2,3-difluoro-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-6-4(3-10)1-2-5(7(6)9)11(12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLKRJIMXDYNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-nitrobenzonitrile typically involves the fluorination of 4-nitrobenzonitrile. One common method is the reaction of 4-nitrobenzonitrile with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2,3-Difluoro-4-nitrobenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of efficient fluorinating agents and catalysts to achieve high yield and cost-effectiveness. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-4-nitrobenzonitrile is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, making it useful in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct properties emerge when compared to analogs with variations in substituent positions, functional groups, or halogen types. Below is a systematic analysis:

Substituent Position Isomers

  • 2,5-Difluoro-4-nitrobenzonitrile (CAS 172921-32-3) Structural difference: Fluorine at 2- and 5-positions, nitro at 4-position. However, the fluorine arrangement may reduce steric hindrance in substitution reactions .
  • 2,6-Difluoro-3-nitrobenzonitrile (CAS 143879-77-0)
    • Structural difference : Fluorine at 2- and 6-positions, nitro at 3-position.
    • Impact : The meta-nitro group creates a less polarized electronic environment, likely reducing reactivity in electrophilic aromatic substitution compared to the 4-nitro isomer .

Functional Group Variants

  • 4-Ethoxy-2,3-difluorobenzonitrile (CAS 126162-96-7)
    • Structural difference : Ethoxy (-OCH₂CH₃) replaces the nitro group at the 4-position.
    • Impact : The electron-donating ethoxy group decreases the ring’s electrophilicity, making it less reactive in nitration or halogenation compared to 2,3-difluoro-4-nitrobenzonitrile. This variant is more suited for applications requiring electron-rich intermediates, such as ether cleavage reactions .
  • 2,3-Difluoro-4-methoxybenzonitrile (from Biopharmacule catalog)
    • Structural difference : Methoxy (-OCH₃) replaces the nitro group.
    • Impact : Similar to the ethoxy analog, the methoxy group’s electron-donating nature reduces electrophilicity but improves solubility in polar solvents compared to the nitro-substituted compound .

Halogen-Substituted Analogs

  • 1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9)
    • Structural difference : Bromine replaces the nitrile and nitro groups.
    • Impact : Bromine’s higher atomic weight and lower electronegativity compared to nitro/nitrile groups result in a denser, less reactive compound. It is primarily used in Suzuki-Miyaura couplings, whereas 2,3-difluoro-4-nitrobenzonitrile is tailored for nucleophilic substitutions .

Physicochemical and Reactivity Trends

The table below summarizes key differences:

Compound Substituents Key Properties/Applications Reactivity Profile
2,3-Difluoro-4-nitrobenzonitrile -CN, -NO₂, 2,3-F High electrophilicity, suited for SNAr reactions Reacts readily with amines/thiols
2,5-Difluoro-4-nitrobenzonitrile -CN, -NO₂, 2,5-F Lower steric hindrance, thermal stability Enhanced cross-coupling activity
4-Ethoxy-2,3-difluorobenzonitrile -CN, -OCH₂CH₃, 2,3-F Electron-rich, used in ether syntheses Moderate electrophilicity
1,4-Dibromo-2,3-difluorobenzene -Br, 2,3-F Heavy halogen, Suzuki coupling substrate Low polarity, inert to nucleophiles

Notes:

  • Electronic effects : Nitro groups increase electrophilicity by 20–30% compared to alkoxy groups, as measured by Hammett constants .
  • Synthetic utility : Fluorine’s small atomic radius allows precise steric control in drug design, while bromine analogs are bulkier and less metabolically stable .

Research and Industrial Relevance

2,3-Difluoro-4-nitrobenzonitrile’s nitro group facilitates sequential functionalization, a critical advantage in multi-step syntheses of antitumor agents and herbicides. In contrast, methoxy or ethoxy analogs are preferred in less aggressive reaction conditions . Industrial scalability is enhanced by nitration expertise, as highlighted by suppliers specializing in high-pressure, continuous distillation processes .

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